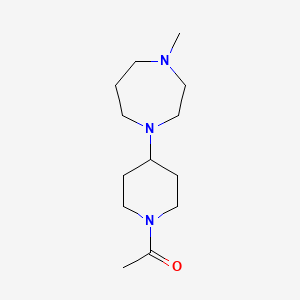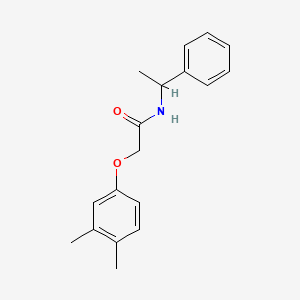
1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane, also known as 4-MPD, is a synthetic compound that belongs to the class of diazepanes. It is a psychoactive substance that has been used for scientific research purposes. 4-MPD has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter activity may result in the observed therapeutic effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal studies. Additionally, this compound has been shown to have potential as a treatment for opioid addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane in lab experiments is its unique chemical structure, which allows for the study of the central nervous system and its various functions. Additionally, this compound has potential therapeutic applications, which may lead to the development of new treatments for various disorders. However, one of the limitations of using this compound in lab experiments is the lack of knowledge regarding its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane. One potential direction is the investigation of its potential as a treatment for various disorders, such as anxiety, depression, and substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the development of new synthesis methods and the investigation of new analogs may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane involves the reaction of 4-methyl-1,4-diazepan-1-one with acetyl chloride in the presence of a base. The reaction results in the formation of this compound. This synthesis method has been reported in various scientific literature and has been used by many researchers for the preparation of this compound.
Applications De Recherche Scientifique
1-(1-acetyl-4-piperidinyl)-4-methyl-1,4-diazepane has been used in various scientific research studies due to its unique chemical structure and potential therapeutic applications. It has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. This compound has also been studied for its potential as a treatment for substance abuse disorders, such as opioid addiction. Additionally, this compound has been used as a research tool for the study of the central nervous system and its various functions.
Propriétés
IUPAC Name |
1-[4-(4-methyl-1,4-diazepan-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-12(17)15-8-4-13(5-9-15)16-7-3-6-14(2)10-11-16/h13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKVFDQUFNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5026350.png)
![2-bromo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5026355.png)
![3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5026360.png)
![N-methyl-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5026366.png)
![methyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5026375.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5026385.png)
![2-{[3-(4-biphenylyloxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5026400.png)

![1-allyl-5-[3-allyl-4-(benzyloxy)-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5026413.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)


![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5026459.png)